Regiochemical Precision: The 4-Nitro Isomer is Essential for Lomitapide's Tetrahydroisoquinoline Core
The synthesis of lomitapide relies on a specific regioisomer to correctly form its tetrahydroisoquinoline core. The target compound, a 4-nitro-2-carboxy phenyl malonate diester, is the designated intermediate in the patented route [1]. The 5-nitro regioisomer, 2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid (CAS 185433-44-7), has a different substitution pattern . Using the 5-nitro isomer would lead to a different regioisomeric product upon reduction and cyclization, failing to produce the required 6-amino-tetrahydroisoquinoline intermediate necessary for lomitapide [1].
| Evidence Dimension | Regiochemical identity and impact on downstream synthesis |
|---|---|
| Target Compound Data | 4-Nitro-2-(bis(methoxycarbonyl)methyl)benzoic acid |
| Comparator Or Baseline | 5-Nitro-2-(bis(methoxycarbonyl)methyl)benzoic acid (CAS 185433-44-7) |
| Quantified Difference | Different connectivity leads to a different final compound; synthesis is not interchangeable. |
| Conditions | Multi-step synthesis per US Patents 5,919,795 and 5,968,950 |
Why This Matters
For research and development, procurement of the correct regioisomer is mandatory to replicate patented synthesis and achieve the target final compound.
- [1] US Patent 5,919,795. Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives... Compound (2) structure. View Source
